molecular formula C12H18ClN3O B3334584 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride CAS No. 95144-24-4

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride

Cat. No.: B3334584
CAS No.: 95144-24-4
M. Wt: 255.74 g/mol
InChI Key: ZIQRJGXRRBOCEI-UHFFFAOYSA-M
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Description

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride is a complex organic compound that combines the properties of imidazolium and pyrrolidinone structures. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride typically involves the reaction of 1-ethenyl-3-methylimidazolium chloride with 1-ethenylpyrrolidin-2-one. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, making it economically viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride is unique due to its combination of imidazolium and pyrrolidinone structures, providing a versatile platform for various chemical reactions and applications. Its dual functionality makes it particularly valuable in fields requiring both ionic and covalent interactions .

Properties

IUPAC Name

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.C6H9NO.ClH/c1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;/h3-6H,1H2,2H3;2H,1,3-5H2;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQRJGXRRBOCEI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C=C.C=CN1CCCC1=O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95144-24-4
Details Compound: Polyquaternium 16
Record name Polyquaternium 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95144-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95144-24-4
Record name Polyquaternium-16 (N-vinylpyrrolidinone:3-methyl-1-vinylimidazolium chloride (7:3))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095144244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethenyl-3-methyl-1H- imidazolium chloride polymer with 1-ethenyl-2-pyrrolidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Reactant of Route 2
Reactant of Route 2
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Reactant of Route 3
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Reactant of Route 4
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Reactant of Route 5
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Reactant of Route 6
1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride

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